molecular formula C13H13N3O4 B3128221 methyl 4-hydroxy-3-oxo-4-phenyl-3a,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole-2(3H)-carboxylate CAS No. 338791-55-2

methyl 4-hydroxy-3-oxo-4-phenyl-3a,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole-2(3H)-carboxylate

Cat. No.: B3128221
CAS No.: 338791-55-2
M. Wt: 275.26 g/mol
InChI Key: DHGSCKNFDQJEAM-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-oxo-4-phenyl-3a,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole-2(3H)-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrazole core. One common approach is the Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone with a β-dicarbonyl compound under acidic conditions. Subsequent steps may include alkylation, oxidation, and esterification to introduce the desired functional groups and achieve the final structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical or industrial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been studied in the context of enzyme inhibition and receptor binding, making it a potential candidate for drug development.

  • Medicine: Research has explored its potential as an anti-inflammatory, antioxidant, and anticancer agent.

  • Industry: It can be used in the development of new materials and chemical processes due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism would depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

When compared to other similar compounds, methyl 4-hydroxy-3-oxo-4-phenyl-3a,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole-2(3H)-carboxylate stands out due to its unique structural features and potential applications. Similar compounds include other pyrrolopyrazoles and related heterocyclic compounds, which may share some biological activities but differ in their chemical properties and specific uses.

List of Similar Compounds

  • Pyrrolopyrazole derivatives

  • Indole derivatives

  • Heterocyclic compounds with similar functional groups

This compound's versatility and potential make it a valuable subject of study in various scientific and industrial fields. Its unique structure and reactivity offer numerous opportunities for innovation and advancement in research and development.

Properties

IUPAC Name

methyl 4-hydroxy-3-oxo-4-phenyl-3a,5-dihydro-1H-pyrrolo[2,3-c]pyrazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-20-12(18)16-11(17)9-10(15-16)14-7-13(9,19)8-5-3-2-4-6-8/h2-6,9,19H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGSCKNFDQJEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C(=O)C2C(=NCC2(C3=CC=CC=C3)O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-hydroxy-3-oxo-4-phenyl-3a,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole-2(3H)-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-hydroxy-3-oxo-4-phenyl-3a,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole-2(3H)-carboxylate
Reactant of Route 3
methyl 4-hydroxy-3-oxo-4-phenyl-3a,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole-2(3H)-carboxylate
Reactant of Route 4
methyl 4-hydroxy-3-oxo-4-phenyl-3a,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole-2(3H)-carboxylate
Reactant of Route 5
methyl 4-hydroxy-3-oxo-4-phenyl-3a,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole-2(3H)-carboxylate
Reactant of Route 6
methyl 4-hydroxy-3-oxo-4-phenyl-3a,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole-2(3H)-carboxylate

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